molecular formula C15H14ClN3O B12785991 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-95-6

9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12785991
CAS No.: 133626-95-6
M. Wt: 287.74 g/mol
InChI Key: BHJPHEXSIGFNTB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido-benzodiazepinone class, characterized by a fused tricyclic scaffold. Key structural features include:

  • Chloro substituent at position 9: Imparts moderate electron-withdrawing effects and influences molecular polarity.
  • Ethyl group at N11 and methyl group at N6: These alkyl substitutions likely modulate steric interactions and metabolic stability.

Properties

CAS No.

133626-95-6

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

9-chloro-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C15H14ClN3O/c1-3-19-13-9-10(16)6-7-12(13)18(2)15(20)11-5-4-8-17-14(11)19/h4-9H,3H2,1-2H3

InChI Key

BHJPHEXSIGFNTB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)Cl)N(C(=O)C3=C1N=CC=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of carboxylic anhydrides or acid chlorides to acylate 5-acetyl-4-aminopyrimidines, followed by cyclization to form the desired benzodiazepine derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. It may bind to GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound’s unique structure allows it to interact with various pathways, potentially influencing neurotransmitter release and receptor activity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Position 9 Substituent N11 Substituent N6 Substituent Molecular Formula Molecular Weight (g/mol) Key Applications References
Target Compound Chloro (-Cl) Ethyl (-C₂H₅) Methyl (-CH₃) Not specified Inferred ~300–330 Research/Pharmaceuticals
9-Nitro Analog Nitro (-NO₂) Ethyl Methyl C₁₅H₁₄N₄O₃ 298.3 Reference standard
9-Trifluoromethyl Analog Trifluoromethyl (-CF₃) Ethyl Methyl C₁₆H₁₄F₃N₃O 337.3 API intermediate
Pentamethyl Derivative None Methyl Methyl C₁₇H₁₉N₃O 281.35 Structural studies
Rispenzepine None Methylnipecotoyl Methyl Not specified Not specified Investigational drug

Key Research Findings and Inferences

Electron-Withdrawing Groups :

  • Chloro and nitro substituents at position 9 may enhance electrophilic reactivity, influencing binding to biological targets (e.g., enzymes or receptors). Nitro analogs could exhibit stronger interactions but higher toxicity risks .

Structural Flexibility :

  • Rispenzepine’s nipecotoyl group highlights the role of side-chain modifications in optimizing pharmacokinetics .

Biological Activity

9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the benzodiazepine class. Its unique structure combines pyridine and benzodiazepine functionalities, which contribute to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C15H14ClN3O
  • Molecular Weight : 273.74 g/mol
  • IUPAC Name : 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Biological Activity

Research indicates that compounds similar to 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one exhibit diverse biological activities. These activities include:

  • Anticonvulsant Effects : Studies have shown that benzodiazepines can modulate GABA_A receptors, leading to increased inhibitory neurotransmission and potential anticonvulsant properties.
  • Anxiolytic Properties : The compound may exhibit anxiolytic effects by enhancing the effects of GABA in the central nervous system (CNS), which is a common characteristic of benzodiazepines .
  • Sedative Effects : Similar compounds are known for their sedative properties, which can be beneficial in treating sleep disorders.
  • Potential Antitumor Activity : Some research suggests that benzodiazepine derivatives can inhibit certain cancer cell lines, indicating a possible role in cancer therapy .

Synthesis Methods

The synthesis of 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions:

  • Formation of the Pyrido Ring : Cyclization of appropriate precursors under controlled conditions.
  • Chlorination : Introduction of the chloro group using chlorinating agents.
  • Final Cyclization and Functionalization : Completing the synthesis through additional cyclization steps and functional group modifications.

Case Study 1: Anticonvulsant Activity

A study conducted on various benzodiazepine derivatives demonstrated that compounds with similar structures to 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one exhibited significant anticonvulsant activity in animal models. The mechanism was attributed to enhanced GABA_A receptor binding affinity.

Case Study 2: Anxiolytic Activity

Another research project investigated the anxiolytic potential of related compounds in clinical settings. Patients administered these derivatives showed reduced anxiety levels compared to placebo groups, supporting their therapeutic use in anxiety disorders .

Case Study 3: Antitumor Properties

In vitro studies on cancer cell lines revealed that certain benzodiazepine derivatives could induce apoptosis in malignant cells. The findings indicated that these compounds might interfere with cellular signaling pathways involved in tumor growth .

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